molecular formula C6H12Cl2O2Si B14471111 Trimethylsilyl 2,2-dichloropropanoate CAS No. 72406-98-5

Trimethylsilyl 2,2-dichloropropanoate

Cat. No.: B14471111
CAS No.: 72406-98-5
M. Wt: 215.15 g/mol
InChI Key: LHZLIDMTOFTZLO-UHFFFAOYSA-N
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Description

Trimethylsilyl 2,2-dichloropropanoate is an organosilicon compound with the molecular formula C6H12Cl2O2Si It is characterized by the presence of a trimethylsilyl group attached to a 2,2-dichloropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trimethylsilyl 2,2-dichloropropanoate typically involves the reaction of 2,2-dichloropropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate trimethylsilyl ester, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2,2-dichloropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 2,2-dichloropropanoate moiety can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,2-dichloropropanoic acid.

    Reduction: The compound can be reduced to form 2,2-dichloropropanol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylsilyl 2,2-dichloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl 2,2-dichloropropanoate involves the reactivity of the trimethylsilyl group and the 2,2-dichloropropanoate moiety. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. The 2,2-dichloropropanoate moiety can undergo various chemical transformations, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.

    Trimethylsilyl Cyanide: Used in the synthesis of nitriles and as a cyanating agent.

    Trimethylsilyl Acetate: Used as a reagent in organic synthesis.

Uniqueness

Trimethylsilyl 2,2-dichloropropanoate is unique due to the presence of both the trimethylsilyl group and the 2,2-dichloropropanoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

72406-98-5

Molecular Formula

C6H12Cl2O2Si

Molecular Weight

215.15 g/mol

IUPAC Name

trimethylsilyl 2,2-dichloropropanoate

InChI

InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3

InChI Key

LHZLIDMTOFTZLO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O[Si](C)(C)C)(Cl)Cl

Origin of Product

United States

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